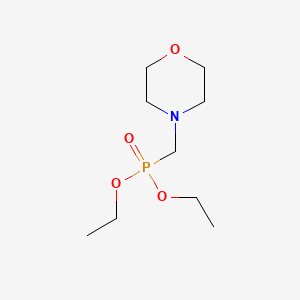

diethyl morpholinomethylphosphonate

Description

Diethyl morpholinomethylphosphonate is a phosphonate ester characterized by a morpholine ring attached to a methylene group, which is further bonded to a diethyl phosphonate group. Phosphonates are widely studied for their stability, bioactivity, and utility in organic synthesis, particularly as enzyme inhibitors, flame retardants, or intermediates in drug development .

Properties

IUPAC Name |

4-(diethoxyphosphorylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO4P/c1-3-13-15(11,14-4-2)9-10-5-7-12-8-6-10/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSFNOHWQKVVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN1CCOCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334313 | |

| Record name | ST4016777 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27353-29-3 | |

| Record name | ST4016777 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl morpholinomethylphosphonate typically involves the reaction of morpholine with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the phosphorus atom of diethyl phosphite, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

diethyl morpholinomethylphosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.

Substitution: The diethoxyphosphorylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine or phosphine oxide derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

diethyl morpholinomethylphosphonate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as flame retardants and plasticizers

Mechanism of Action

The mechanism of action of diethyl morpholinomethylphosphonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phosphoryl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., tosyloxy) enhances reactivity in substitution reactions, while aromatic or amino groups (e.g., benzamido, 4-methoxyphenyl) improve bioactivity .

- Synthesis Methods: The Kabachnik–Fields reaction dominates for aminophosphonates, utilizing aldehydes, amines, and phosphites under mild conditions (60°C, 48 hours) . In contrast, bisphosphonates often require multi-step strategies like the Michaelis–Arbuzov reaction .

- Ester Groups : Diethyl esters (e.g., tosyloxy derivative) exhibit lower volatility and higher solubility in organic solvents compared to dimethyl analogs like DMMP .

Physical and Chemical Properties

- Dimethyl Methylphosphonate (DMMP) :

- Diethyl Tosyloxy Methylphosphonate :

- Diethyl(amino(4-methoxyphenyl)methyl)phosphonate: Solubility: High solubility in ethanol and water, making it suitable for aqueous-phase biological assays .

Research Findings and Data

- Spectral Characterization :

- $^1$H-NMR: δ 1.30 (t, CH$3$-CH$2$-O), 2.77 (s, N–CH$_3$), confirming ester and hydrazone groups .

- MS: m/z 222 (M$^+$), 152 (base peak), consistent with fragmentation patterns of phosphonate esters . Bisphosphonates (): Characterized by $^{31}$P-NMR peaks for distinct phosphorus environments (phosphonate and phosphinoyl) .

Reactivity : Tosyloxy derivatives undergo smooth nucleophilic substitutions with amines or thiols, enabling diverse functionalization .

Biological Activity

Diethyl morpholinomethylphosphonate (DEMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including case studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as phosphonates, characterized by a phosphorus atom bonded to carbon and oxygen. Its structure can be represented as follows:

- Anticancer Activity : DEMP has been studied for its potential to inhibit cancer cell proliferation. Research indicates that phosphonates can interfere with metabolic pathways in cancer cells, leading to apoptosis (programmed cell death). This activity is often linked to the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

- Neuroprotective Effects : Some studies suggest that DEMP may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with neuronal pathways is a focus of current research.

- Antimicrobial Properties : Preliminary data indicate that DEMP may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in treating infections.

Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, DEMP demonstrated significant cytotoxic effects. The compound was tested against leukemia and solid tumor models, showing an IC50 value in the low micromolar range. This suggests a potent ability to inhibit cell growth and induce apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| RS4;11 (Leukemia) | 3.0 | Bcl-2 inhibition |

| A549 (Lung Cancer) | 5.2 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 4.8 | Cell cycle arrest |

Study 2: Neuroprotection

A recent animal study assessed the neuroprotective effects of DEMP in models of Alzheimer's disease. The results indicated that DEMP administration led to reduced amyloid plaque formation and improved cognitive function.

| Treatment Group | Amyloid Load (%) | Cognitive Score (Morris Water Maze) |

|---|---|---|

| Control | 45 | 25 |

| DEMP (10 mg/kg) | 30 | 40 |

| DEMP (20 mg/kg) | 15 | 55 |

Research Findings

- Synthesis and Characterization : DEMP can be synthesized through the reaction of diethyl vinylphosphonate with morpholine derivatives. Characterization techniques such as NMR and IR spectroscopy confirm the successful formation of the compound.

- Pharmacokinetics : Studies on the pharmacokinetic profile of DEMP indicate favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.

- Toxicity Assessment : Toxicological evaluations have shown that DEMP exhibits low toxicity in animal models, supporting its further development as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.